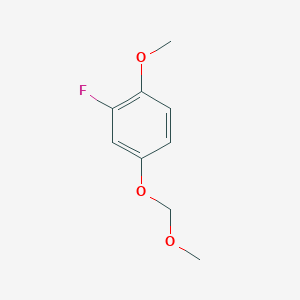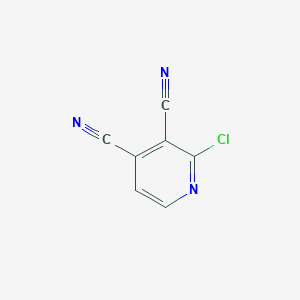
2-Chloropyridine-3,4-dicarbonitrile
概要
説明
2-Chloropyridine-3,4-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position and two cyano groups at the third and fourth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
2-Chloropyridine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano groups.
Another method involves the reaction of 2-chloropyridine with 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of concentrated hydrochloric acid. This reaction produces this compound through a one-pot procedure, eliminating the need for isolation of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 2-aminopyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as anilines and secondary amines in the presence of bases like N,N-diisopropylethylamine (DIPEA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
2-Arylaminopyridine-3,4-dicarbonitriles: Formed through nucleophilic substitution with anilines.
2-Diethylamino- and 2-Cycloalkylaminopyridine-3,4-dicarbonitriles: Formed through reactions with secondary amines.
科学的研究の応用
2-Chloropyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Derivatives of this compound exhibit biological activities, including anti-inflammatory, antibacterial, and antimitotic properties.
Materials Science: It is used in the development of fluorescent materials due to its dual-state emission properties.
Ligand Development: It is employed in the synthesis of ligands for adenosine receptors and other biological targets.
作用機序
The mechanism of action of 2-chloropyridine-3,4-dicarbonitrile and its derivatives involves interaction with specific molecular targets. For instance, derivatives with arylamino groups can inhibit enzymes such as human dihydroorotate dehydrogenase (DHODH) and human FER tyrosine kinase . These interactions can lead to various biological effects, including antiproliferative and antineuropathic activities.
類似化合物との比較
2-Chloropyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:
2-Amino-6-chloropyridine-3,5-dicarbonitrile: This compound has similar structural features but differs in the position of the cyano groups and the presence of an amino group.
2,6-Dichloropyridine-3,5-dicarbonitrile: Another related compound with chlorine atoms at different positions and cyano groups at the third and fifth positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-chloropyridine-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-7-6(4-10)5(3-9)1-2-11-7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGQBULCFOCSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349138 | |
| Record name | 3,4-pyridinedicarbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132784-64-6 | |
| Record name | 3,4-pyridinedicarbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



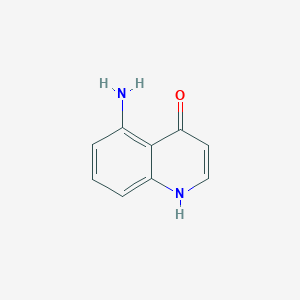
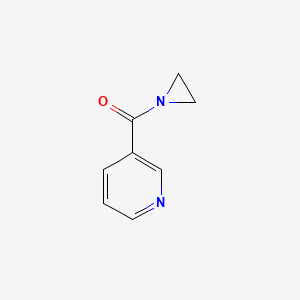

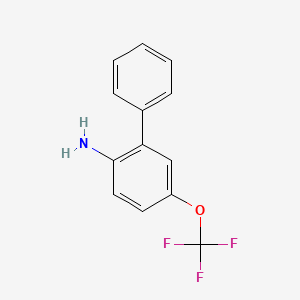

![6-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3347317.png)
![2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3347324.png)


![Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo-](/img/structure/B3347344.png)
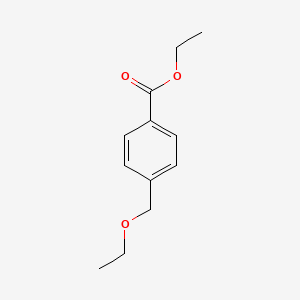
![1,2-Dihydrocyclobuta[b]quinoline](/img/structure/B3347359.png)
